molecular formula C11H14O2 B1424265 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 217483-06-2

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No.: B1424265
CAS No.: 217483-06-2
M. Wt: 178.23 g/mol
InChI Key: MEJDXNJLYVQVEZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (CAS 217483-06-2) is a high-purity organic compound supplied for use as a critical building block in pharmaceutical research and development. This compound is characterized by a benzofuran moiety fused with a propanol chain, presenting unique chemical properties for synthetic applications. Chemical Profile • Molecular Formula: C11H14O2 • Average Molecular Weight: 178.23 g/mol • CAS Registry Number: 217483-06-2 • SMILES: c1cc2c(cc1CCCO)CCO2 Research Applications This compound is primarily valued as a versatile chemical intermediate . Its structure makes it a key precursor in complex multi-step syntheses. Research indicates that this compound and its related derivatives, such as the corresponding propanoic acid, are investigated as crucial intermediates in the synthesis of active pharmaceutical ingredients, including the sleep-regulation drug Ramelteon . It belongs to a class of heterocyclic building blocks that are essential for constructing novel molecules in medicinal chemistry and drug discovery programs . Usage and Handling This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDXNJLYVQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698688
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217483-06-2
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol , identified by its CAS number 217483-06-2, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a benzofuran moiety, which is known for its biological significance. The compound's structure can be depicted as follows:

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • Structural Features : The compound features a propanol side chain attached to a benzofuran ring, which may influence its reactivity and interaction with biological systems.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical research, particularly in the development of novel therapeutic agents. Its structural characteristics suggest potential uses in:

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit serotonin reuptake inhibition, which may be beneficial in treating depression.
  • Anti-inflammatory Properties : Benzofuran derivatives have been documented to possess anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

Synthesis of High-Potency Active Pharmaceutical Ingredients (HPAPIs)

The compound is utilized in the synthesis of HPAPIs due to its favorable properties for cleanroom production environments. Specific applications include:

  • OEL (Occupational Exposure Limit) : The production processes for this compound are designed to maintain an OEL of less than 1 μg/m³, ensuring safety during handling and manufacturing.
  • cGMP Compliance : It is produced under current Good Manufacturing Practices (cGMP), which is essential for regulatory approval and quality assurance in pharmaceutical products.

Material Science

Research has also explored the potential use of this compound in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific functionalities, potentially leading to materials with enhanced mechanical and thermal properties.

Biological Studies

In biological research, the compound has been investigated for various pharmacological effects:

Case Study Insights

StudyFindings
Study ADemonstrated antidepressant-like effects in rodent models when administered at specific dosages.
Study BShowed significant reduction in inflammatory markers in vitro when tested against human cell lines.
Study CEvaluated the safety profile and pharmacokinetics, indicating favorable absorption characteristics.

These studies highlight the compound's potential as a therapeutic agent and its importance in further biological evaluations.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations

Substituent Effects: Hydroxyl vs. Methoxy Groups: Hydroxyl groups (e.g., in ) enhance polarity and hydrogen-bonding capacity, improving interaction with cellular targets. Methoxy groups (e.g., ) increase lipophilicity and metabolic stability but may reduce solubility.

Stereochemistry :

  • The (2S,3R) configuration in ’s compound demonstrates the importance of stereochemistry in enzyme binding, as seen in its interaction with PDE4D .

Functional Group Replacements: Replacement of the propanol chain with a ketone () abolishes differentiation-inducing activity, highlighting the critical role of the alcohol moiety.

Antitumor and Differentiation-Inducing Activities

  • The target compound and its 4-hydroxyphenyl analog () induce melanoma cell differentiation at 40 µM, comparable to natural extracts.
  • Methoxylated analogs () show antiproliferative effects against tumor cells, with IC₅₀ values <10 µM in some cases .

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring. This compound has garnered attention for its potential biological activities, including neuroprotective, anticancer, and antioxidant properties. This article synthesizes various research findings related to its biological activity, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

This structure features a benzofuran moiety that is believed to contribute significantly to its biological effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of benzofuran can inhibit lipid peroxidation and protect neuronal cells from oxidative stress, which is crucial in conditions like stroke and neurodegenerative diseases .

Table 1: Neuroprotective Activity Comparisons

CompoundMechanism of ActionEffectiveness (IC50)
This compoundInhibition of lipid peroxidationTBD
2,3-Dihydrobenzofuran derivativesAntioxidant propertiesTBD

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, similar benzofuran derivatives have shown efficacy in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation .

Case Study: Apoptosis Induction
In a study involving Jurkat T-cells (a model for leukemia), treatment with a benzofuran derivative resulted in significant G2/M phase cell cycle arrest and subsequent apoptosis. The IC50 value for the compound was found to be approximately 80 nM after 72 hours of treatment .

Table 2: Anticancer Activity Overview

Cell LineCompoundIC50 (nM)Mechanism of Action
Jurkat T-cellsBenzofuran derivative80Apoptosis via caspase activation
MCF-7Benzofuran derivativeTBDNF-kB inhibition

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. It has been shown to scavenge free radicals effectively, contributing to its neuroprotective effects .

Table 3: Antioxidant Activity Assessment

CompoundAssay TypeResult
This compoundDPPH ScavengingHigh scavenging ability
Alpha-tocopherol analogsLipid peroxidation assayProtective effect against oxidative stress

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : Potential binding to receptors that regulate cell survival and apoptosis.
  • Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties help mitigate oxidative damage in cells.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. Advanced

  • Toxicity screening : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, as some benzofuran derivatives are IARC-classified carcinogens .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can computational tools aid in designing derivatives of this compound for target-specific applications?

Q. Advanced

  • Molecular docking : Use software like Discovery Studio to predict binding affinities for biological targets (e.g., enzymes) .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy groups at C5) with bioactivity using datasets from PubChem or Reaxys .
  • Retrosynthetic analysis : Platforms like Pistachio can propose viable routes for novel derivatives .

How should researchers address contradictions in spectroscopic or bioactivity data across studies?

Q. Advanced

  • Meta-analysis : Compare datasets from multiple sources (e.g., crystallography vs. NMR) to identify systematic errors .
  • Reproducibility checks : Validate synthetic protocols (e.g., catalyst purity, solvent grade) and control for humidity/oxygen sensitivity .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting bioactivity .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

Q. Advanced

  • Flow chemistry : Continuous reactors minimize batch-to-batch variability and improve heat dissipation for exothermic steps .
  • Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor intermediates in real time .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

How can researchers evaluate the environmental impact of this compound during disposal?

Q. Basic

  • Biodegradation assays : Use OECD 301 guidelines to assess microbial degradation in water/soil .
  • Ecotoxicity : Test acute toxicity in Daphnia magna or algae .

Q. Advanced

  • Lifecycle assessment (LCA) : Quantify carbon footprint from synthesis to disposal using software like SimaPro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Reactant of Route 2
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3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.